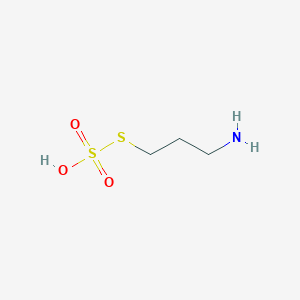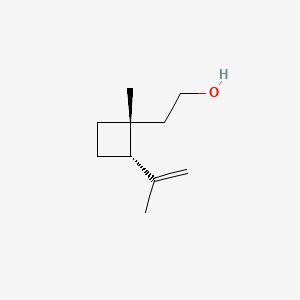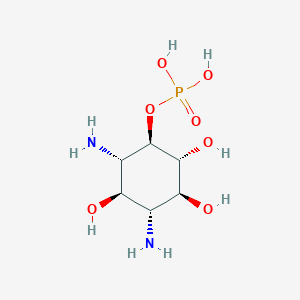
Streptamine 4-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptamine 4-phosphate is a scyllo-inositol phosphate. It derives from a streptamine.
Wissenschaftliche Forschungsanwendungen
1. Streptomycin Biosynthesis
Streptamine 4-phosphate plays a crucial role in the biosynthesis of streptomycin, a widely used antibiotic. The process involves enzymatic reactions where streptamine is phosphorylated, forming intermediates essential in streptomycin synthesis (Walker & Škorvaga, 1973).
2. Central Scaffold of Aminoglycoside Antibiotics
Streptamine, including its phosphate derivatives, forms the central structure of aminoglycoside antibiotics. These antibiotics are significant for their broad antibacterial spectrum, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
3. Enzymatic Synthesis of Aminoglycosides
Streptamine 4-phosphate is involved in the enzymatic synthesis of aminoglycoside antibiotics. This process is fundamental in the production of various clinically important antibiotics with specific activities against resistant bacterial strains (Walker, 2002).
4. Molecular Structure Studies
Research on the molecular structure of Streptamine 4-phosphate contributes to the understanding of the configuration of deoxystreptamine, a component of several antibiotics. This knowledge is vital for the development of new antibiotics and understanding their mechanisms of action (Lemieux & Cushley, 1963).
Eigenschaften
Produktname |
Streptamine 4-phosphate |
|---|---|
Molekularformel |
C6H15N2O7P |
Molekulargewicht |
258.17 g/mol |
IUPAC-Name |
[(1R,2S,3R,4R,5S,6R)-2,4-diamino-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15N2O7P/c7-1-3(9)2(8)6(5(11)4(1)10)15-16(12,13)14/h1-6,9-11H,7-8H2,(H2,12,13,14)/t1-,2+,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
UGKIWJFUWGWWEX-XJQRDMAOSA-N |
Isomerische SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1O)O)OP(=O)(O)O)N)O)N |
Kanonische SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



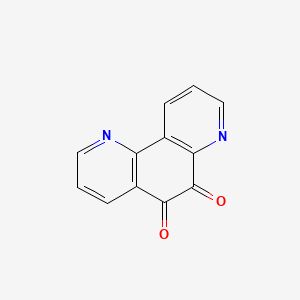
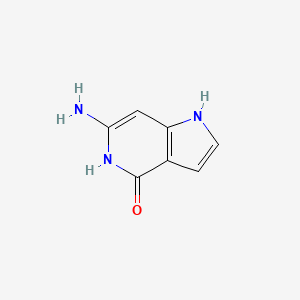
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
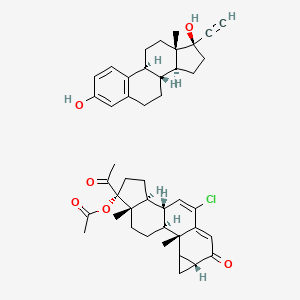
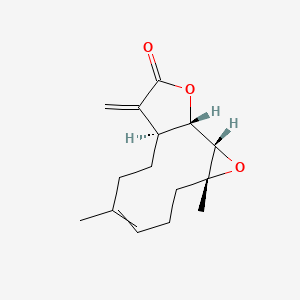
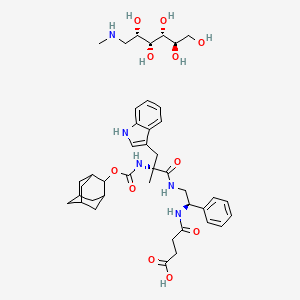
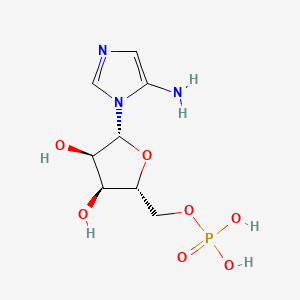
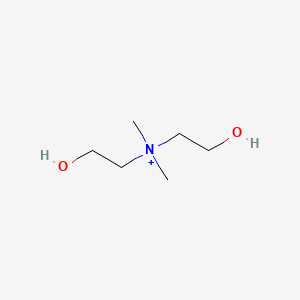
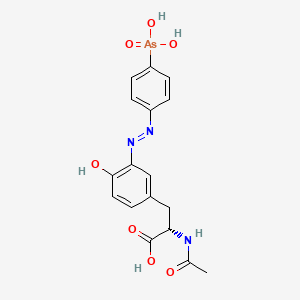
![4-[[[(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxymethyl]-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216599.png)
